molecular formula C15H15F3N8 B6452862 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine CAS No. 2549024-04-4

7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine

Cat. No. B6452862
CAS RN: 2549024-04-4
M. Wt: 364.33 g/mol
InChI Key: SVZHJCAQZOMKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine” is a complex organic molecule that contains several functional groups, including a purine ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the purine and pyrimidine rings, followed by the introduction of the piperazine and trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring structures and the trifluoromethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine and pyrimidine rings, as well as the piperazine and trifluoromethyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine has been studied for its potential applications in the fields of medicinal chemistry and drug design. It has been used in a variety of research studies, including those focused on the synthesis of novel purine derivatives, the development of new antifungal agents, and the design of inhibitors of DNA-dependent protein kinases. Additionally, this compound has been evaluated as a potential treatment for type 2 diabetes and other metabolic diseases.

Advantages and Limitations for Lab Experiments

The use of 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine in laboratory experiments has several advantages. It is a small molecule with a low molecular weight, making it easy to synthesize and manipulate. Additionally, this compound is soluble in a variety of solvents, making it suitable for use in a wide range of experiments. However, this compound also has some limitations. For example, its relatively low melting point means that it can be difficult to store and handle.

Future Directions

The potential applications of 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine are still being explored. Possible future directions include the development of new antifungal agents, the design of inhibitors of DNA-dependent protein kinases, and the evaluation of this compound as a potential treatment for type 2 diabetes and other metabolic diseases. Additionally, this compound may be useful in the synthesis of novel purine derivatives and the development of new drugs for the treatment of cancer.

Synthesis Methods

7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine can be synthesized in several ways. The most common method involves the reaction of 7-methyl-6-hydroxypurine with 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine in a solvent such as acetic acid. This reaction proceeds via a nucleophilic substitution mechanism to yield this compound as the product.

properties

IUPAC Name

7-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N8/c1-24-9-22-12-11(24)13(21-8-20-12)25-4-6-26(7-5-25)14-19-3-2-10(23-14)15(16,17)18/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZHJCAQZOMKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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